Methyl 7-chloro-1H-indazole-5-carboxylate
Overview
Description
“Methyl 7-chloro-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 1260851-48-6 . It has a molecular weight of 210.62 . The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C9H7ClN2O2/c1-14-9 (13)5-2-6-4-11-12-8 (6)7 (10)3-5/h2-4H,1H3, (H,11,12)" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code "1S/C9H7ClN2O2/c1-14-9 (13)5-2-6-4-11-12-8 (6)7 (10)3-5/h2-4H,1H3, (H,11,12)" . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .Safety and Hazards
“Methyl 7-chloro-1H-indazole-5-carboxylate” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 7-chloro-1H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation, apoptosis, and other cellular processes .
Mode of Action
Based on the known activities of indazole derivatives, it is likely that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK plays a role in the regulation of ion transport and cell volume . The inhibition, regulation, or modulation of these kinases by this compound could therefore affect these pathways and their downstream effects .
Pharmacokinetics
Its molecular weight of 21062 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. For example, if it targets CHK1 and CHK2, it could potentially influence the DNA damage response, affecting cell cycle progression and potentially leading to cell death . If it targets SGK, it could influence ion transport and cell volume regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature , and exposure to extreme temperatures could potentially affect its stability. Additionally, the compound may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it should be handled with care to avoid exposure
Biochemical Analysis
Biochemical Properties
Methyl 7-chloro-1H-indazole-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
methyl 7-chloro-1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOIACZMBJELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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